2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylsulfanylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-19-14-4-2-12(3-5-14)15(10-17)18-8-6-16-13(11-18)7-9-20-16/h2-5,7,9,15H,6,8,10-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMCDVXIMYVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine generally involves the following steps:
Formation of the Methylsulfanylphenyl Intermediate: : This can be achieved by reacting a suitable phenyl derivative with a methylthio group using electrophilic substitution.
Construction of the Thieno[3,2-c]pyridine Ring: : This involves a multi-step process, including cyclization reactions often catalyzed by transition metals like palladium or platinum.
Coupling of the Intermediates: : The final step usually involves coupling the methylsulfanylphenyl intermediate with the thieno[3,2-c]pyridine derivative using a suitable linker, typically under conditions such as microwave irradiation or reflux in polar aprotic solvents like DMF (dimethylformamide).
Industrial Production Methods
On an industrial scale, this compound can be synthesized through automated batch reactors which ensure precise control over temperature, pressure, and reaction times. Catalysts and reagents are added in a controlled sequence to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The sulfur group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : The compound can be reduced, particularly the nitro or other reducible groups if present, using agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: : It can undergo nucleophilic substitution reactions, especially in the presence of leaving groups like halides.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Hydrogen peroxide, mCPBA.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Solvents: : DMF, DMSO (dimethyl sulfoxide), acetonitrile.
Major Products Formed from These Reactions
Oxidation may yield sulfoxides or sulfones.
Reduction can produce primary or secondary amines or even alcohols depending on the specific reduction process.
Substitution reactions lead to a variety of derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is a subject of extensive research for its potential as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology
In biological studies, it is investigated for its interactions with various biomolecules and potential use in biochemical assays.
Medicine
Potential medicinal applications include serving as a lead compound for drug development, particularly in targeting specific pathways in cancer or neurological disorders.
Industry
Industrially, it is valuable in the development of advanced materials, potentially for use in electronic devices due to its aromatic and sulfur-containing groups which can influence electrical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymatic pathways by binding to active sites, thereby altering biological processes. Pathways involved can range from metabolic cycles to signal transduction cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Methylsulfanyl (SMe) vs. Sulfonyl (SO₂) : The SMe group in the target compound improves membrane permeability but reduces aqueous solubility compared to sulfonyl derivatives .
- Isopropyl vs.
Core Heterocycle Modifications
Key Observations :
- The thieno[3,2-c]pyridine core is versatile, enabling applications in both pharmacology (e.g., antiplatelet activity ) and materials science (e.g., OLEDs ).
Biological Activity
The compound 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is an organic molecule with potential pharmacological applications. Its unique structure combines a thieno[3,2-c]pyridine moiety with a methylsulfanyl phenyl group, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.
The chemical formula for this compound is C16H20N2S2, with a molecular weight of 304.48 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| IUPAC Name | 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylsulfanylphenyl)ethanamine |
| PubChem CID | 43131510 |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The thieno[3,2-c]pyridine scaffold has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. For example, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The incorporation of the methylsulfanyl group may enhance lipophilicity and cellular uptake, thereby increasing antimicrobial efficacy.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar thieno-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer).
- Findings : Compounds similar in structure showed reduced cell viability ranging from 47% to 60% in treated cultures compared to controls.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of thieno[3,2-c]pyridine derivatives.
- Methodology : Minimum Inhibitory Concentration (MIC) assays were performed against a range of bacterial strains.
- Results : The tested compounds exhibited MIC values as low as 1 µg/mL against MRSA.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assays were conducted to determine cell viability after treatment.
- Results : The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against A549 and Caco-2 cells.
Safety Profile
Safety data for this compound indicates potential irritant properties. It is classified with hazard statements such as causing skin irritation and serious eye irritation . Further studies are needed to fully understand its safety profile in vivo.
Q & A
What are the key synthetic methodologies for synthesizing 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine?
Level: Basic (Synthesis)
Methodological Answer:
- Cross-Coupling Reactions: Utilize palladium-catalyzed Suzuki-Miyaura coupling for aryl-boron reagent integration. For example, Pd(II) acetate with boronate esters (e.g., 4-(methylsulfanyl)phenylboronic acid) under aqueous NaHCO₃ in 2-methyltetrahydrofuran at 100°C for 3 hours .
- Amine Functionalization: Introduce the ethanamine moiety via reductive amination or nucleophilic substitution, optimizing solvent polarity (e.g., ethyl acetate/methanol mixtures) to enhance yield .
- Purification: Chromatography with gradient elution (hexane/acetone or dichloromethane/methanol) to isolate the target compound .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Level: Basic (Characterization)
Methodological Answer:
- Spectroscopy:
- LC-MS (ESI): Confirm molecular weight (e.g., m/z 318 [M-H]⁻) and detect impurities .
- ¹H/¹³C NMR: Assign protons near the thienopyridine ring (δ 2.5–3.5 ppm for methylsulfanyl groups) and amine protons (δ 1.8–2.2 ppm) .
- X-Ray Crystallography: Resolve stereochemistry and confirm bond angles, particularly for the thieno[3,2-c]pyridine core (mean C–C bond length: 0.002 Å) .
- IR Spectroscopy: Identify sulfanyl (ν 1154–1297 cm⁻¹) and amine (ν 3361 cm⁻¹) functional groups .
How can computational methods optimize reaction pathways for this compound?
Level: Advanced (Reaction Design)
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict activation energies for Suzuki coupling or amine coupling steps .
- Machine Learning: Train models on existing reaction datasets (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions .
- Feedback Loops: Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms .
How should researchers resolve contradictions in pharmacological activity data?
Level: Advanced (Data Analysis)
Methodological Answer:
- Orthogonal Assays: Validate in vitro results (e.g., kinase inhibition) with cell-based assays (e.g., apoptosis markers) to rule out false positives .
- Metabolic Stability Testing: Compare hepatic microsome stability (human vs. rodent) to explain species-specific discrepancies in IC₅₀ values .
- Structural Analogues: Synthesize derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate structure-activity relationships (SAR) .
What strategies improve yield in large-scale synthesis?
Level: Advanced (Process Optimization)
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to minimize byproducts in coupling steps .
- Solvent Engineering: Replace 2-methyltetrahydrofuran with cyclopentyl methyl ether (CPME) for better temperature control and scalability .
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression and adjust parameters dynamically .
How can researchers identify biological targets for this compound?
Level: Advanced (Application)
Methodological Answer:
- Virtual Screening: Dock the compound into protein databases (e.g., PDB) using molecular dynamics simulations, focusing on kinases or GPCRs due to the thienopyridine scaffold .
- Proteomics: Use affinity-based pull-down assays with biotinylated analogues to capture interacting proteins in cell lysates .
- Transcriptomics: Analyze gene expression changes (RNA-seq) in treated cell lines to infer pathway modulation .
What are best practices for handling conflicting spectroscopic data?
Level: Advanced (Data Validation)
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, HRMS, and X-ray data to confirm assignments (e.g., distinguishing amine tautomers) .
- Isotopic Labeling: Synthesize deuterated or ¹³C-labeled analogues to resolve overlapping signals in crowded spectral regions .
- Collaborative Analysis: Share raw data with specialized labs (e.g., crystallography centers) for independent verification .
How to address solubility challenges in biological assays?
Level: Advanced (Formulation)
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design: Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility for in vivo studies .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
